molecular formula C15H18ClNO2 B12861505 (3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride

(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride

Cat. No.: B12861505
M. Wt: 279.76 g/mol
InChI Key: UKPQPSIHDXRWQP-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride is a chemical compound belonging to the class of phenethylamines. It is structurally characterized by a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and a phenylmethanamine moiety. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenylmethanamine derivatives.

Scientific Research Applications

(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride involves its interaction with monoamine oxidase (MAO) enzymes. It acts as a monoamine oxidase inhibitor (MAOI), preventing the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to increased levels of these neurotransmitters in the brain, which can have various physiological and psychological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride is unique due to its specific substitution pattern and its ability to act as a monoamine oxidase inhibitor. This makes it particularly valuable in research focused on neurotransmitter regulation and potential therapeutic applications.

Properties

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-phenylmethanamine;hydrochloride

InChI

InChI=1S/C15H17NO2.ClH/c1-17-13-9-8-12(10-14(13)18-2)15(16)11-6-4-3-5-7-11;/h3-10,15H,16H2,1-2H3;1H

InChI Key

UKPQPSIHDXRWQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC=CC=C2)N)OC.Cl

Origin of Product

United States

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